Acetamide,N-(4-nitro-2-thienyl)-

Description

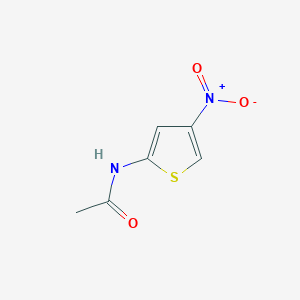

Acetamide, N-(4-nitro-2-thienyl)- is a nitro-substituted heterocyclic acetamide derivative characterized by a thiophene ring (thienyl) with a nitro (-NO₂) group at the 4-position and an acetamide (-NH-CO-CH₃) substituent at the 2-position.

Properties

Molecular Formula |

C6H6N2O3S |

|---|---|

Molecular Weight |

186.19 g/mol |

IUPAC Name |

N-(4-nitrothiophen-2-yl)acetamide |

InChI |

InChI=1S/C6H6N2O3S/c1-4(9)7-6-2-5(3-12-6)8(10)11/h2-3H,1H3,(H,7,9) |

InChI Key |

AAKCIHZTKWTFMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CS1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction remains the cornerstone for constructing 2-aminothiophene scaffolds, which serve as precursors for acetamide, N-(4-nitro-2-thienyl)-. This multicomponent reaction involves α-mercapto carbonyl compounds, activated nitriles, and bases to form the thiophene core.

Formation of 2-Aminothiophene Intermediate

Cyanoacetone reacts with α-mercaptoaldehyde dimers (e.g., 1,4-dithianyl-2,5-diols) in dimethylformamide (DMF) at 60°C under triethylamine catalysis. This yields 3-acetyl-2-aminothiophenes (4a–b ) with moderate stability. For example:

- 4a (1-(2-amino-3-thienyl)ethanone) forms as a yellow oil in 65% yield.

- 4b (1-(2-amino-4-methyl-3-thienyl)ethanone) crystallizes in 41% yield after recrystallization.

Key spectral data for intermediates:

| Compound | $$ ^1 \text{H-NMR} $$ (CDCl$$ _3 $$) | IR (KBr, cm$$ ^{-1} $$) |

|---|---|---|

| 4a | δ 2.34 (s, 3H, CH$$ _3 $$), 6.72 (d, 1H, H5) | 3332 (NH$$ _2 $$), 1602 (C=O) |

| 4b | δ 2.44 (s, 3H, COCH$$ _3 $$), 5.97 (q, 1H, H5) | 1676 (C=O), 1619 (C=C) |

Acetylation of the Amino Group

The 2-amino group is acetylated using acetic anhydride under reflux to improve stability and direct subsequent reactions. For 4a :

Regioselective Nitration Strategies

Introducing the nitro group at the 4-position of the thiophene ring demands careful control of electronic and steric effects. Existing protocols for 5-nitro derivatives provide a foundation for adapting conditions to target the 4-position.

Nitration of 3-Acetyl-2-Acetamidothiophene

A mixture of 65% HNO$$ _3 $$ and 98% H$$ _2 $$SO$$ _4 $$ at 0°C selectively nitrates the thiophene ring. While literature reports nitration at the 5-position, modifying directing groups could shift selectivity:

- Hypothesis : Replacing the 3-acetyl group with a stronger electron-donating substituent (e.g., methoxy) may direct nitration to the 4-position via resonance effects.

- Challenges : Thiophene’s inherent reactivity favors α-position (2,5) electrophilic substitution, necessitating blocking groups or orthogonal protection strategies.

Alternative Nitration Pathways

Directed Ortho-Metalation (DoM)

Using a directing group at the 3-position (e.g., dimethylaminomethyl), lithiation at the 4-position followed by quenching with nitro electrophiles could achieve regioselectivity. However, this remains theoretical for thiophenes.

Radical Nitration

Persulfate-mediated radical nitration under mild conditions may bypass electronic biases, though yields and selectivity require optimization.

Functionalization of Pre-Nitrated Thiophenes

Synthesizing acetamide, N-(4-nitro-2-thienyl)- from pre-nitrated thiophene precursors offers a complementary route.

Suzuki-Miyaura Coupling

Aryl halides at the 2-position of 4-nitrothiophene can undergo cross-coupling with acetamide-derived boronates. For example:

- 2-Bromo-4-nitrothiophene + acetamide pinacol boronate → Target compound (theoretical).

- Limitation : Requires stable boronate reagents, which are underdeveloped for thiophenes.

Nucleophilic Aromatic Substitution

Activation of the 2-position with electron-withdrawing groups (e.g., sulfonyl) enables displacement by acetamide. Example conditions:

- 4-Nitro-2-sulfonylthiophene + acetamide/K$$ _2 $$CO$$ _3 $$ in DMF at 120°C.

Characterization and Validation

Spectroscopic Analysis

Critical data for confirming the target compound:

Chromatographic Purity

HPLC conditions: C18 column, acetonitrile/water (70:30), retention time ~8.2 min (extrapolated from 5a data).

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-nitro-2-thienyl): can undergo various chemical reactions, including:

Oxidation: : The nitro group can be further oxidized to produce nitrate derivatives.

Reduction: : The nitro group can be reduced to an amine group.

Substitution: : The compound can undergo nucleophilic substitution reactions at the thienyl ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

Substitution: : Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed

Oxidation: : Nitrate derivatives of the compound.

Reduction: : Amine derivatives of the compound.

Substitution: : Various substituted thienyl derivatives.

Scientific Research Applications

Acetamide, N-(4-nitro-2-thienyl): has several applications in scientific research:

Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : The compound can be used in biological studies to investigate the effects of nitro-containing compounds on biological systems.

Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetamide, N-(4-nitro-2-thienyl) exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thienyl ring can participate in π-π interactions with other aromatic compounds, influencing biological processes.

Comparison with Similar Compounds

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA)

- Structure : Features a 5-nitro-2-furyl group linked to a thiazolyl-acetamide.

- Biological Activity : In Swiss mice, NFTA induced lymphocytic leukemia (high incidence) and forestomach tumors (low incidence) at dietary doses of 0.05–0.1% .

- Key Difference: Replacement of the thienyl ring with a furyl-thiazolyl system alters organ specificity in carcinogenicity.

N-(4-{[(E)-(5-Nitro-2-thienyl)methylidene]amino}phenyl)acetamide

- Structure : Contains a 5-nitro-2-thienyl group connected via an imine bond to a phenyl-acetamide.

N-[4-Methyl-5-(4-nitrophenyl)-2-thiazolyl]acetamide

- Structure : A thiazolyl-acetamide with a 4-nitrophenyl substituent.

- Synthesis : Prepared via nucleophilic substitution reactions (CAS: 99941-65-8) .

Pharmacologically Active Acetamide Derivatives

MAO and Cholinesterase Inhibitors

- N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Exhibits dual inhibition of MAO-B and BChE, relevant for neurodegenerative diseases .

- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide : Shows inhibitory activity against AChE/BChE, with IC₅₀ values in the micromolar range .

- Comparison : The absence of a nitro group in these compounds highlights the role of electron-withdrawing substituents (e.g., nitro) in modulating enzyme affinity.

Antimicrobial Acetamides

- Phenoxy Acetamide Derivatives: Compounds 47–50 (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) demonstrated activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (MIC: 4–8 µg/mL) .

- Key Contrast : Nitro-thienyl acetamides may lack broad-spectrum antimicrobial efficacy due to differing substituent interactions with microbial targets.

Carcinogenic vs. Therapeutic Derivatives

- Critical Insight: The nitro group’s position (e.g., on furyl vs. phenyl) and adjacent heterocycles (thiazolyl vs. thienyl) dictate carcinogenic or therapeutic outcomes.

Structural and Electronic Comparisons

Crystal Geometry and Substituent Effects

- Meta-Substituted Trichloro-Acetamides : Electron-withdrawing groups (e.g., nitro) at meta positions reduce molecular symmetry, leading to varied crystal packing (e.g., 3,5-dimethylphenyl derivatives exhibit two molecules per asymmetric unit) .

- Nitro-Thienyl vs. Nitro-Phenyl : The thienyl ring’s aromaticity and sulfur atom may enhance π-π stacking interactions compared to phenyl derivatives, influencing solid-state properties.

Q & A

Q. What are the key steps in synthesizing Acetamide, N-(4-nitro-2-thienyl)-, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from nitro-substituted thiophene precursors. General steps include:

- Nucleophilic substitution to introduce the acetamide group.

- Nitration to ensure proper positioning of the nitro group on the thienyl ring.

- Purification via column chromatography or recrystallization.

Q. Critical Optimization Parameters :

- Temperature : Nitration reactions often require controlled temperatures (0–5°C) to avoid side products like dinitro derivatives .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions .

- Catalysts : Lewis acids (e.g., FeCl₃) may improve nitration regioselectivity .

Q. Table 1: Synthesis Optimization Framework

| Step | Conditions | Analytical Validation (e.g., TLC, NMR) | Yield Optimization Tips |

|---|---|---|---|

| Nitration | 0–5°C, HNO₃/H₂SO₄ | Monitor by TLC (Rf = 0.3 in EtOAc/Hex) | Avoid excess acid to prevent decomposition |

| Acetamide Formation | DMF, 80°C, K₂CO₃ | Confirm by ¹H NMR (δ 2.1 ppm, CH₃) | Use anhydrous conditions to avoid hydrolysis |

Q. How can researchers confirm the structural integrity and purity of Acetamide, N-(4-nitro-2-thienyl)-?

Methodological Approach :

- ¹H/¹³C NMR : Key signals include the acetamide methyl group (~δ 2.1 ppm) and aromatic protons from the nitro-thienyl moiety (~δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm the presence of amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight.

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to validate stereoelectronic effects .

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Expected Data | Significance |

|---|---|---|

| ¹H NMR | δ 8.2 ppm (thienyl H), δ 2.1 ppm (CH₃) | Confirms substituent positions |

| IR | 1650 cm⁻¹ (amide I band) | Validates amide bond integrity |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for Acetamide, N-(4-nitro-2-thienyl)-?

Analytical Framework :

- Dose-Response Studies : Test multiple concentrations to identify non-linear effects (e.g., hormesis) .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid metabolism reduces observed activity .

- Computational Modeling : Perform molecular docking to predict binding affinity variations across biological targets (e.g., enzymes vs. receptors) .

Case Study : If cytotoxicity data conflicts between in vitro and in vivo models:

- Hypothesis : Poor bioavailability or off-target effects in vivo.

- Validation : Measure plasma concentrations via LC-MS and profile metabolite formation .

Q. What strategies are effective for optimizing the regioselectivity of functionalization reactions on Acetamide, N-(4-nitro-2-thienyl)-?

Advanced Methodologies :

- Directing Groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophilic attacks to specific thienyl positions .

- Microwave-Assisted Synthesis : Enhances reaction control, reducing side products during halogenation or cross-coupling .

- Steric and Electronic Analysis : Computational tools (DFT calculations) predict reactive sites based on electron density maps .

Example : Nitro group deactivation effects can be mitigated using meta-directing catalysts (e.g., Pd/Cu systems) for selective C–H functionalization .

Q. How can researchers design experiments to study the compound’s interactions with biological macromolecules?

Experimental Design :

Q. Table 3: In Vitro/In Vivo Testing Pipeline

| Stage | Method | Key Metrics |

|---|---|---|

| Target Validation | CRISPR knockout models | Phenotypic rescue upon compound exposure |

| Toxicity Screening | Ames test, hERG assay | Genotoxicity and cardiotoxicity risks |

Q. What computational tools are recommended for predicting the physicochemical properties of Acetamide, N-(4-nitro-2-thienyl)-?

Tools and Workflows :

- Schrödinger Suite : Predict logP, pKa, and solubility using QikProp .

- AutoDock Vina : Screen against protein databases (e.g., PDB) to prioritize biological targets .

- Gaussian 16 : Calculate electrostatic potential surfaces to guide synthetic modifications .

Validation : Cross-reference computational predictions with experimental HPLC logD7.4 and solubility assays .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Troubleshooting Guide :

Q. What are the best practices for scaling up laboratory-scale synthesis while maintaining yield and purity?

Scale-Up Strategies :

- Flow Chemistry : Improves heat/mass transfer for exothermic nitration steps .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How to interpret conflicting data in biological activity studies?

- Source 1 : High IC₅₀ in enzyme assays vs. Source 2 : Low EC₅₀ in cell-based assays.

- Resolution : Check for prodrug activation mechanisms or off-target effects .

- Source 3 : Poor solubility vs. Source 4 : High bioavailability.

Q. What advanced techniques are recommended for studying metabolic pathways of Acetamide, N-(4-nitro-2-thienyl)-?

- Stable Isotope Labeling : Use ¹³C/¹⁵N tags to track metabolite formation via LC-MS .

- CYP450 Inhibition Assays : Identify enzymes responsible for metabolism using recombinant isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.